(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
The compound is a triazole-pyrimidine hybrid. These hybrids have been studied for their neuroprotective and anti-neuroinflammatory activities . They have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound isn’t available in the retrieved papers.Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. These studies typically involve the synthesis of novel derivatives and subsequent testing against various bacteria and fungi to assess antimicrobial efficacy. For instance, research on pyridine and triazole derivatives has shown variable and modest activity against investigated strains, indicating the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Tubulin Inhibition
Another significant area of research involves evaluating related compounds for anticancer properties, particularly through the mechanism of tubulin polymerization inhibition. This approach aims to disrupt cancer cell growth by interfering with the cell cycle. Compounds with phenoxazine and phenothiazine cores have shown promising antiproliferative properties against a wide range of cancer cell lines, highlighting the potential for developing novel cancer therapies (Prinz et al., 2017).
Antifungal and Antibacterial Agents
Research into novel 1,5-disubstituted pyrazole and isoxazole derivatives, including those with (trifluoromethyl)phenyl and piperazinyl groups, has shown that these compounds exhibit good antibacterial and antifungal activities. This suggests their potential application in developing new treatments for infections caused by resistant strains of bacteria and fungi (Sanjeeva, Narendra, & Venkata, 2022).
Synthesis and Characterization of Novel Compounds
Studies also focus on the synthesis and structural characterization of new compounds for various applications, including their potential as therapeutic agents. The exploration of novel synthetic routes and characterization techniques is crucial for understanding the properties and activities of these compounds. For example, research into novel benzofuran based 1,2,3-triazoles has contributed to the antimicrobial field, demonstrating high activity in synthesized products (Sunitha et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c1-31-17-7-5-15(6-8-17)29-25-18(24-26-29)19(30)28-11-9-27(10-12-28)16-4-2-3-14(13-16)20(21,22)23/h2-8,13H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONESJQJIWCEKAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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